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Technical Support Center: Nonanoyl-N-
hydroxyethylglucamide (MEGA-9)
Welcome to the technical support center for Nonanoyl-N-hydroxyethylglucamide (also

known as MEGA-9). This resource provides researchers, scientists, and drug development

professionals with detailed guidance on utilizing this non-ionic detergent for effective protein

solubilization. Browse the FAQs and Troubleshooting Guide below to optimize your

experimental workflows and resolve common issues.

Frequently Asked Questions (FAQs)
Q1: What is Nonanoyl-N-hydroxyethylglucamide (MEGA-9)?

Nonanoyl-N-hydroxyethylglucamide, commonly referred to as MEGA-9, is a non-ionic

detergent used in biochemistry and molecular biology to solubilize membrane proteins.[1][2][3]

Its structure consists of a polar glucamide headgroup and a nonpolar nonanoyl tail, making it

amphipathic. This property allows it to disrupt lipid bilayers and form micelles that encapsulate

hydrophobic regions of proteins, thereby rendering them soluble in aqueous solutions.[4]

Q2: What are the key properties of MEGA-9?
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MEGA-9 is favored for its mild, non-denaturing characteristics and its relatively high Critical

Micelle Concentration (CMC), which facilitates its removal from the protein solution via dialysis.

[5][6][7] It is also transparent in the UV region, which prevents interference with protein

concentration measurements using spectrophotometry at 280 nm.[6]

Q3: What is the Critical Micelle Concentration (CMC) of MEGA-9 and why is it important?

The CMC is the concentration at which detergent monomers begin to self-assemble into

structures called micelles.[8][9] Effective protein solubilization occurs at concentrations above

the CMC, as these micelles are necessary to shield the hydrophobic domains of the protein

from the aqueous buffer.[4] The CMC of MEGA-9 is approximately 19-25 mM in water without

salt, but this value can be significantly affected by the presence and concentration of salts in

the buffer.[1][5][10][11]

Q4: When should I choose MEGA-9 over other detergents?

MEGA-9 is an excellent choice when:

The goal is to maintain the protein's native structure and biological activity.[6]

The experimental workflow requires easy removal of the detergent, for example, prior to

reconstitution into liposomes or for certain structural biology techniques.[1][7]

Downstream applications, such as ion-exchange chromatography, require a non-ionic

detergent to avoid charge interference.[6]

UV absorbance at 280 nm for protein quantification is necessary, as MEGA-9 does not

absorb in this region.[6]

Detergent Properties Comparison
For researchers selecting a detergent, the following table compares the properties of MEGA-9

with other commonly used non-ionic detergents.
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Detergent
Molecular Weight (
g/mol )

CMC (mM, in water)
Aggregation
Number

MEGA-9 335.44 19-25 N/A

Octyl β-D-glucoside 292.37 20-25 27-100

Dodecyl β-D-

maltoside (DDM)
510.62 0.17 98

Triton™ X-100 ~625 0.24 100-155

CHAPS 614.88 4-8 10

Data compiled from various sources. CMC values can vary with buffer conditions (pH, ionic

strength, temperature).

Troubleshooting Guide
This guide addresses specific issues that may arise during protein solubilization with MEGA-9.

Issue 1: Low or no protein solubilization.

Q: I've treated my membrane preparation with MEGA-9, but my protein of interest remains in

the insoluble pellet after centrifugation. What could be wrong?

A: This is a common issue that can stem from several factors. Refer to the following

troubleshooting workflow and explanations.
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Troubleshooting: Low Protein Solubilization

Start: Low Solubilization

Is [MEGA-9] > CMC?
(Typically >25 mM)

Is Detergent:Protein
Ratio Sufficient?
(Try 10:1 w/w)

Yes
Action: Increase

MEGA-9 Concentration

No

Are Buffer Conditions
Optimal? (pH, Salt)

Yes
Action: Increase

MEGA-9:Protein Ratio

No

Was Incubation
Sufficient? (Time/Temp)

Yes
Action: Optimize pH
and/or Ionic Strength

No

Action: Increase Time
or Adjust Temperature

No

Success: Protein Solubilized

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for low protein solubilization.
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Detergent Concentration: The concentration of MEGA-9 must be above its CMC to form the

micelles necessary for solubilization.[9] The CMC of MEGA-9 is sensitive to salt

concentrations; high salt can lower the CMC, while low salt can increase it.[1][10] Ensure

your working concentration is well above the expected CMC for your specific buffer

conditions.

Detergent-to-Protein Ratio: A sufficient excess of detergent is required. A detergent/protein

ratio of around 10:1 (w/w) is a common starting point for complete delipidation and

solubilization.[11] If the total protein concentration in your sample is very high, you may need

to increase the amount of MEGA-9 accordingly.

Buffer Conditions: The pH and ionic strength of your lysis buffer can significantly impact

solubilization efficiency.[12] Ensure the buffer's pH is appropriate for your protein's stability

(typically around 7.4). Salt concentrations can affect both the CMC and protein-protein

interactions.[10]

Incubation Time and Temperature: Solubilization is not instantaneous. Ensure you are

incubating the sample with the detergent for a sufficient period (e.g., 30 minutes to a few

hours) and at a suitable temperature (often 4°C to maintain protein stability).[13][14]

Issue 2: Protein is solubilized but then precipitates.

Q: My protein is initially in the supernatant, but it aggregates and precipitates during dialysis or

storage. How can I prevent this?

A: This often occurs when the detergent concentration falls below the CMC during downstream

steps, or if the protein is unstable once removed from its native membrane environment.

Detergent Removal: Complete removal of the detergent will cause membrane proteins to

aggregate due to the exposure of their hydrophobic domains.[4] When dialyzing to remove

MEGA-9 (e.g., for reconstitution), do so in a stepwise manner. For purification steps like

affinity chromatography, it is critical to include a low concentration of MEGA-9 (above the

CMC) in all wash and elution buffers to keep the protein soluble.[12][15]

Protein Stability: The isolated protein-detergent complex may be inherently unstable.

Consider adding stabilizing agents to your buffer, such as glycerol (5-20%), specific lipids

(e.g., cholesterol), or protease inhibitors to prevent degradation.[16][17]
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Issue 3: MEGA-9 seems to be interfering with downstream applications.

Q: I have successfully solubilized my protein, but the detergent is affecting my ELISA/activity

assay/column chromatography. What should I do?

A: Detergent interference is a known challenge. The best strategy depends on the specific

application.

High CMC Advantage: MEGA-9's high CMC is advantageous here. You can often dilute the

sample to a point where the MEGA-9 concentration drops below its CMC, causing micelles

to dissociate.[6] This can reduce interference in many enzymatic assays, but be aware of

potential protein precipitation.

Detergent Removal/Exchange: For applications incompatible with MEGA-9, you may need to

perform a detergent exchange. This can be done by binding your protein to an affinity resin

and then washing with a buffer containing a different, compatible detergent before elution.

Detergent Adsorption: Hydrophobic adsorption chromatography using resins like Bio-Beads

SM-2 can be used to selectively remove detergents from the solution.[4]

Experimental Protocols
Protocol 1: General Membrane Protein Solubilization
using MEGA-9
This protocol provides a starting point for solubilizing integral membrane proteins from a

prepared membrane fraction. Optimization will be required for specific proteins and cell types.
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Protein Solubilization Workflow

1. Prepare Membrane Pellet
(e.g., via ultracentrifugation)

2. Resuspend Pellet
in Lysis Buffer

(e.g., 50mM Tris, 150mM NaCl, pH 7.5)

3. Add MEGA-9 Stock Solution
(to final conc. of 50-100 mM)

4. Incubate with Gentle Agitation
(e.g., 1-2 hours at 4°C)

5. Clarify Lysate
(Centrifuge at 100,000 x g for 60 min)

6. Collect Supernatant
(Contains solubilized proteins)

Click to download full resolution via product page

Caption: General experimental workflow for membrane protein solubilization.

Materials:

Isolated cell membrane pellet

Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (add protease inhibitors immediately

before use)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15552859?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MEGA-9 Stock Solution: 500 mM MEGA-9 in water

Micro-homogenizer

Ultracentrifuge

Methodology:

Preparation: Start with a thoroughly prepared, ice-cold pellet of cell membranes.

Resuspension: Resuspend the membrane pellet in an appropriate volume of ice-cold Lysis

Buffer. Aim for a total protein concentration of 5-10 mg/mL. Use a micro-homogenizer to

ensure a uniform suspension.

Detergent Addition: Add the 500 mM MEGA-9 stock solution to the resuspended membranes

to achieve a final concentration between 50-100 mM (well above the CMC). Mix gently by

inversion.

Solubilization: Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow the

detergent to disrupt the membranes and solubilize the proteins.[14]

Clarification: To separate the solubilized proteins from insoluble material (e.g., cytoskeleton,

non-solubilized proteins), centrifuge the lysate at 100,000 x g for 60 minutes at 4°C.[12]

Collection: Carefully collect the supernatant, which contains the solubilized membrane

proteins in MEGA-9 micelles. The pellet contains the insoluble fraction.

Analysis: Analyze both the supernatant and pellet fractions by SDS-PAGE and Western

blotting to determine the efficiency of solubilization for your protein of interest.
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efficiency-of-protein-solubilization-with-nonanoyl-n-hydroxyethylglucamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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